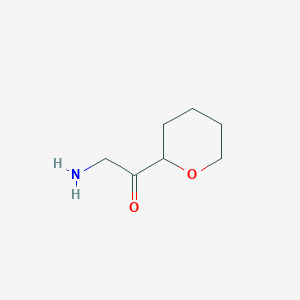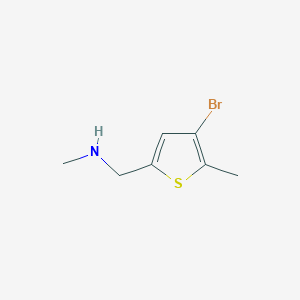
3-(Quinolin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-4-yl)benzoic acid: is an organic compound with the molecular formula C16H11NO2 It consists of a benzoic acid moiety attached to a quinoline ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)benzoic acid typically involves the coupling of a quinoline derivative with a benzoic acid derivative. One common method is the Ullmann-type coupling reaction, where a halogenated quinoline reacts with a benzoic acid derivative in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions: 3-(Quinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 3-(Quinolin-4-yl)benzoic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit fluorescence. It is also investigated for its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science .
作用機序
The mechanism of action of 3-(Quinolin-4-yl)benzoic acid and its derivatives often involves interactions with specific molecular targets For instance, in medicinal applications, the compound may inhibit enzymes or interact with receptors involved in disease pathwaysAdditionally, the benzoic acid group can enhance the compound’s binding affinity to target proteins .
類似化合物との比較
Quinoline: A simpler structure without the benzoic acid moiety, used in antimalarial drugs.
Quinolone: Contains a ketone group, widely used as antibiotics.
Benzoic Acid: A simpler structure without the quinoline ring, used as a preservative and in organic synthesis.
Uniqueness: 3-(Quinolin-4-yl)benzoic acid is unique due to the combination of the quinoline and benzoic acid moietiesThe presence of both aromatic systems enhances its ability to interact with biological targets and materials, making it a valuable compound in research and industry .
特性
分子式 |
C16H11NO2 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
3-quinolin-4-ylbenzoic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)12-5-3-4-11(10-12)13-8-9-17-15-7-2-1-6-14(13)15/h1-10H,(H,18,19) |
InChIキー |
MZHSWPMQICKXNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)




![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)
